molecular formula C10H19FN2O2 B14791906 Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid

Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid

Cat. No.: B14791906
M. Wt: 218.27 g/mol
InChI Key: BZNBHARVKIIOPC-UHFFFAOYSA-N
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Description

Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid is a chemical compound that features a pyrrolidine ring substituted with a fluoromethyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluoromethylating agents such as diethylaminosulfur trifluoride (DAST).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrrolidine ring provides structural stability and contributes to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamic acid
  • Tert-butyl-[4-(chloromethyl)pyrrolidin-3-yl]carbamic acid
  • Tert-butyl-[4-(bromomethyl)pyrrolidin-3-yl]carbamic acid

Uniqueness

Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)

InChI Key

BZNBHARVKIIOPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1CNCC1CF)C(=O)O

Origin of Product

United States

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